{2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol
Overview
Description
{2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol is an organosilicon compound characterized by the presence of a chlorophenyl group and a dimethylsilanyl group attached to a phenyl ring, which is further connected to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol typically involves the reaction of 3-chlorophenylsilane with a phenylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction conditions generally include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
Catalysts: None required for the Grignard reaction, but hydrolysis may involve acidic or basic conditions
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Grignard reactions followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
{2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Nucleophiles such as NH₃ (Ammonia) or RSH (Thiols) in the presence of a base like NaOH (Sodium hydroxide).
Major Products
Oxidation: Formation of {2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanone.
Reduction: Formation of {2-[(3-Phenyl)-dimethyl-silanyl]-phenyl}-methanol.
Substitution: Formation of {2-[(3-Amino-phenyl)-dimethyl-silanyl]-phenyl}-methanol or similar derivatives.
Scientific Research Applications
Chemistry
In chemistry, {2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol is used as a precursor for the synthesis of more complex organosilicon compounds. It serves as an intermediate in the preparation of silane-based materials and polymers.
Biology and Medicine
Industry
In the industrial sector, this compound can be used in the production of silicone-based materials, which are valued for their thermal stability, flexibility, and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of {2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol involves interactions with various molecular targets depending on the specific application. In chemical reactions, the silicon atom can act as a Lewis acid, facilitating various transformations. In potential biological applications, the compound may interact with cellular components through its phenyl and chlorophenyl groups, although specific pathways are not well-defined.
Comparison with Similar Compounds
Similar Compounds
{2-[(3-Phenyl)-dimethyl-silanyl]-phenyl}-methanol: Lacks the chlorine atom, which may affect its reactivity and applications.
{2-[(3-Bromo-phenyl)-dimethyl-silanyl]-phenyl}-methanol: Similar structure but with a bromine atom instead of chlorine, potentially leading to different reactivity.
{2-[(3-Methyl-phenyl)-dimethyl-silanyl]-phenyl}-methanol: Contains a methyl group instead of chlorine, which may influence its chemical properties.
Uniqueness
The presence of the chlorophenyl group in {2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol imparts unique reactivity, particularly in substitution reactions where the chlorine atom can be replaced by various nucleophiles. This makes it a versatile intermediate for synthesizing a wide range of derivatives.
Properties
IUPAC Name |
[2-[(3-chlorophenyl)-dimethylsilyl]phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClOSi/c1-18(2,14-8-5-7-13(16)10-14)15-9-4-3-6-12(15)11-17/h3-10,17H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPRMXFXFPMIQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC(=CC=C1)Cl)C2=CC=CC=C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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